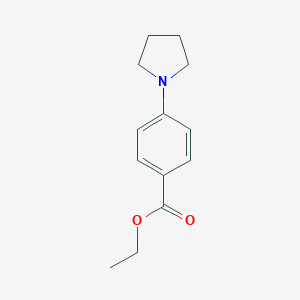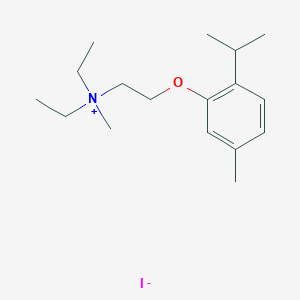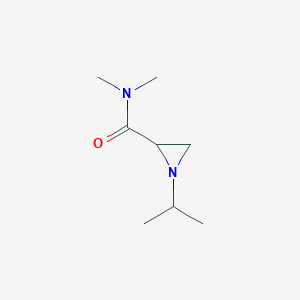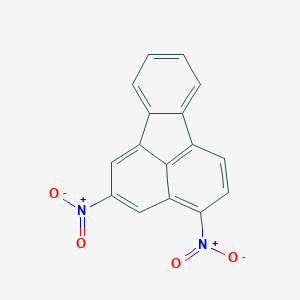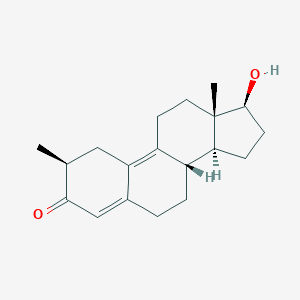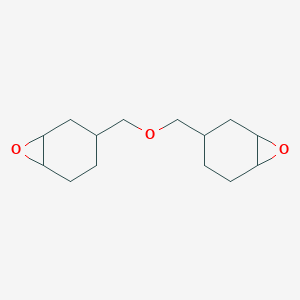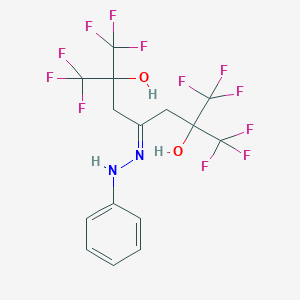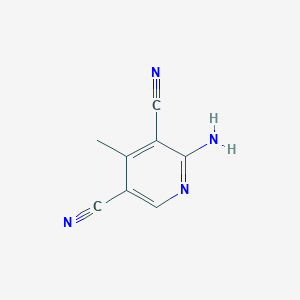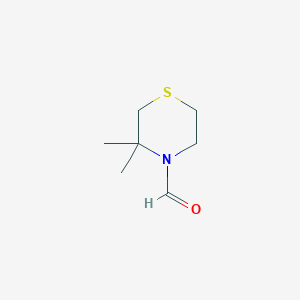
3,3-Dimethylthiomorpholine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylthiomorpholine-4-carbaldehyde is a chemical compound that belongs to the class of thiomorpholine derivatives. It is widely used in scientific research as a reagent in the synthesis of various organic compounds. The compound has a unique structure that makes it an ideal candidate for several applications in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This property makes it an ideal candidate for various reactions such as nucleophilic addition, nucleophilic substitution, and nucleophilic aromatic substitution.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde are not well studied. However, some studies have shown that the compound possesses some antimicrobial properties. It is believed that the compound inhibits the growth of bacteria by disrupting their cell walls.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,3-Dimethylthiomorpholine-4-carbaldehyde in lab experiments is its high reactivity. The compound is highly reactive towards various organic molecules, making it an ideal candidate for several reactions. However, the compound is also highly toxic and should be handled with care.
List of
Orientations Futures
1. The synthesis of new heterocyclic compounds using 3,3-Dimethylthiomorpholine-4-carbaldehyde as a reagent.
2. The study of the mechanism of action of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
3. The development of new synthetic methods for the production of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
4. The study of the biochemical and physiological effects of 3,3-Dimethylthiomorpholine-4-carbaldehyde.
5. The development of new applications for 3,3-Dimethylthiomorpholine-4-carbaldehyde in the field of chemistry and biochemistry.
Méthodes De Synthèse
The synthesis of 3,3-Dimethylthiomorpholine-4-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 3,3-dimethylthiomorpholine with chloral hydrate in the presence of a strong acid such as hydrochloric acid. The reaction proceeds via an intermediate step where the chloral hydrate is converted to 3,3-dimethylthiomorpholine-4-carboxylic acid, which is then reduced to the aldehyde using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
3,3-Dimethylthiomorpholine-4-carbaldehyde is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is particularly useful in the synthesis of heterocyclic compounds such as thiazoles, thiazolines, and thiazolidines. These compounds have several applications in the pharmaceutical industry as they possess antimicrobial, antifungal, and anticancer properties.
Propriétés
IUPAC Name |
3,3-dimethylthiomorpholine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c1-7(2)5-10-4-3-8(7)6-9/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNFVIFWWIJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylthiomorpholine-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

